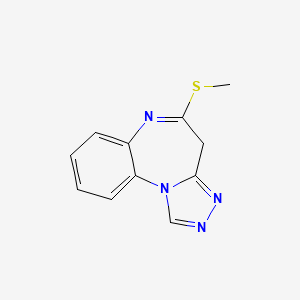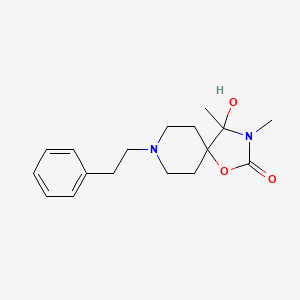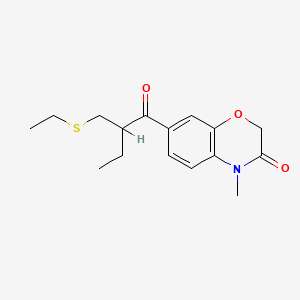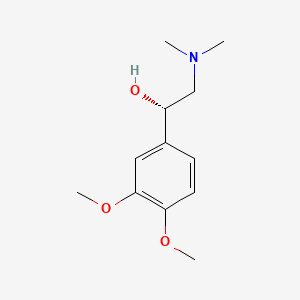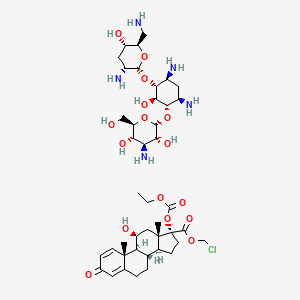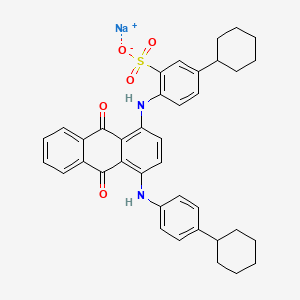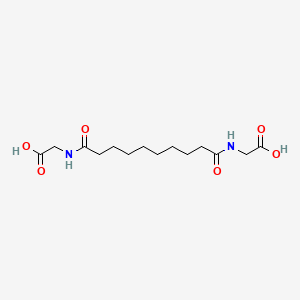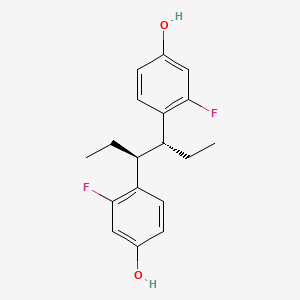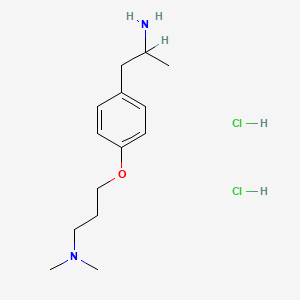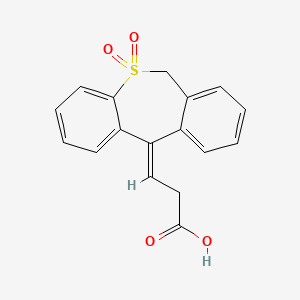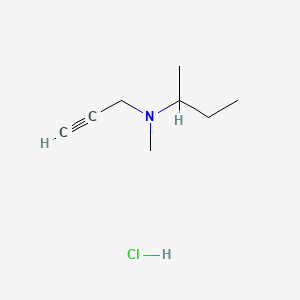
Propionanilide, N-(1-(morpholinocarbonyl)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propionanilide, N-(1-(morpholinocarbonyl)ethyl)- is a chemical compound with the molecular formula C16H22N2O3 It is known for its unique structure, which includes a morpholine ring and a propionanilide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propionanilide, N-(1-(morpholinocarbonyl)ethyl)- typically involves the reaction of propionanilide with morpholine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure consistent quality and efficiency. Key parameters such as reaction time, temperature, and the concentration of reactants are carefully monitored and controlled .
Analyse Des Réactions Chimiques
Types of Reactions
Propionanilide, N-(1-(morpholinocarbonyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Applications De Recherche Scientifique
Propionanilide, N-(1-(morpholinocarbonyl)ethyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential analgesic effects.
Industry: Utilized as a corrosion inhibitor for mild steel in acidic environments.
Mécanisme D'action
The mechanism of action of Propionanilide, N-(1-(morpholinocarbonyl)ethyl)- involves its interaction with specific molecular targets. For instance, in its role as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective barrier that prevents corrosion. The compound’s structure allows it to interact with various pathways, enhancing its effectiveness .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fentanyl: N-(1-phenethyl-4-piperidinyl)propionanilide, known for its analgesic properties.
Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological activities.
Uniqueness
Propionanilide, N-(1-(morpholinocarbonyl)ethyl)- is unique due to its specific structure, which imparts distinct chemical and physical properties. Its morpholine ring and propionanilide moiety contribute to its versatility in various applications, setting it apart from other similar compounds .
Propriétés
Numéro CAS |
97021-01-7 |
|---|---|
Formule moléculaire |
C16H22N2O3 |
Poids moléculaire |
290.36 g/mol |
Nom IUPAC |
N-(1-morpholin-4-yl-1-oxopropan-2-yl)-N-phenylpropanamide |
InChI |
InChI=1S/C16H22N2O3/c1-3-15(19)18(14-7-5-4-6-8-14)13(2)16(20)17-9-11-21-12-10-17/h4-8,13H,3,9-12H2,1-2H3 |
Clé InChI |
FKWCZCHDSKYJPU-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N(C1=CC=CC=C1)C(C)C(=O)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


